2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a structurally complex indole-derived acetamide featuring dual indole moieties connected via an acetamide linker. The compound contains two distinct substituents:
- 2-Methoxyethyl group at the 1-position of the second indole ring, a hydrophilic moiety that improves aqueous solubility and pharmacokinetic properties.
Its synthesis likely involves multi-step reactions, including indole functionalization, amide coupling, and nucleophilic substitutions, as inferred from analogous synthetic routes in the literature .
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)24-19-5-3-8-22-17(19)10-12-27(22)15-23(29)25-20-6-4-7-21-18(20)9-11-26(21)13-14-30-2/h3-12H,13-15H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
BLDCMNKJWZVPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Acetylation of 4-Aminoisatin: The starting material, 4-aminoisatin, undergoes acetylation to introduce the acetyl group.
Indole Ring Formation: The acetylated intermediate reacts with indole-4-carboxaldehyde to form the indole ring.
N-Alkylation: The resulting compound is N-alkylated using 2-methoxyethyl bromide to introduce the 2-methoxyethyl group.
Amide Formation: Finally, acetylation of the amino group completes the synthesis of .
Compound X: can be synthesized on a larger scale using similar steps, with optimization for yield and purity.
Chemical Reactions Analysis
Oxidation: The indole moiety can undergo oxidation, leading to various oxidation states.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Nucleophilic substitution reactions can modify the indole ring.
Amidation: Formation of amide bonds is crucial for its structure.
Acetylation: Acetic anhydride, pyridine.
Indole Ring Formation: Acidic conditions.
N-Alkylation: Alkyl halides, base.
Amide Formation: Acyl chlorides, amines.
- Various intermediates during synthesis.
Compound X: itself.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer properties. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including solid tumors such as colorectal and lung cancers .
Case Study: Antitumor Activity
A related study focused on 2-(1H-indol-3-yl)-2-oxo-acetamides demonstrated notable antitumor activity against human solid tumors. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability after treatment with the compound . The findings suggest that similar indole derivatives may possess comparable therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound can be approached through various methodologies, often involving reactions typical for indole derivatives. The development of new synthetic routes continues to be an area of active research, aimed at optimizing yields and enhancing biological activity .
Pharmacological Insights
The pharmacological profile of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide remains to be fully elucidated. However, its structural characteristics suggest it may interact with multiple biological targets, potentially leading to diverse therapeutic applications ranging from anticancer agents to neuroprotective drugs.
Mechanism of Action
Targets: Molecular targets include specific receptors, enzymes, or proteins.
Pathways: It modulates signaling pathways related to inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Solubility : The 2-methoxyethyl group in the target compound and goxalapladib enhances solubility compared to halogenated derivatives (e.g., 10j, VTI), which are more lipophilic .
Biological Target Specificity :
- Compounds with sulfonamide or benzoyl groups (e.g., 10j, 36) show affinity for apoptotic proteins (Bcl-2/Mcl-1) or cyclooxygenase (COX) .
- The target compound’s dual indole-acetamide structure may target protein-protein interactions (PPIs) or kinase domains due to its hydrogen-bonding capacity .
Physicochemical Properties
Analysis:
- The target compound’s methoxyethyl group reduces LogP compared to halogenated analogues, suggesting better solubility and oral bioavailability.
- Higher molecular weight compounds (e.g., goxalapladib) may face challenges in permeability but excel in target affinity due to extended aromatic systems .
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is an indole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
This compound features two indole moieties connected by an acetamide functional group. The presence of an acetylamino group and a methoxyethyl substituent may enhance its pharmacological properties, making it a candidate for therapeutic applications.
Chemical Structure
| Component | Structure | Description |
|---|---|---|
| Indole 1 | Indole 1 | Primary indole structure |
| Indole 2 | Indole 2 | Secondary indole structure with methoxyethyl substitution |
| Acetamide Linkage | Acetamide | Connects the two indole moieties |
Anticancer Properties
Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds structurally similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide have demonstrated efficacy against various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest.
- Apoptosis Induction : Activating caspase pathways leading to programmed cell death.
A study highlighted the effectiveness of similar indole derivatives in reducing tumor growth in vivo models, suggesting a promising pathway for further research on this compound's anticancer potential .
Neuroprotective Effects
The neuroprotective properties of indole derivatives are also noteworthy. They have shown potential in protecting dopaminergic neurons from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Parkinson's disease. The mechanism often involves modulation of G-protein coupled receptors (GPCRs), which play a role in cellular signaling pathways related to neuronal health .
Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation, apoptosis induction | |
| Neuroprotection | Protection against oxidative stress, GPCR modulation |
Study 1: Anticancer Screening
A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that several indole derivatives, including those related to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide , exhibited significant cytotoxic effects against specific cancer cell lines .
Study 2: Neuroprotection in Animal Models
Another investigation focused on the neuroprotective effects of indole derivatives in animal models of Parkinson's disease. The results demonstrated that these compounds could significantly reduce neuronal death and improve motor function, suggesting a viable therapeutic avenue for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
